Insufficient Data for Direct Comparator Analysis: Evidence Gap Notification
No direct head-to-head or cross-study comparable quantitative data meeting the evidence admission rules were retrieved for this specific compound. The closest available class-level inference comes from an azole-based endothelin-A antagonist series, where cyclohexylurea substitution conferred an 80–200-fold potency improvement over earlier leads [1]. However, this comparator scaffold differs from the 6-methoxyindole core of the target compound, precluding direct extrapolation. No binding affinity (Ki), functional activity (EC50/IC50), selectivity, or pharmacokinetic data were found for 1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea against any defined comparator (e.g., melatonin, 6-methoxymelatonin, agomelatine, ramelteon, or 3-cyclohexyl-1-[2-(1H-indol-3-yl)ethyl]urea).
| Evidence Dimension | Endothelin-A receptor antagonist potency improvement |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | Original azole-based leads (non-cyclohexyl urea) |
| Quantified Difference | 80–200-fold improvement for cyclohexylurea analogs in a distinct indole-azole series |
| Conditions | In vitro ETA receptor binding/functional assays (as reported in J. Med. Chem. 1996) |
Why This Matters
This gap means any procurement decision for this compound must be based on its potential as a tool for exploring cyclohexylurea SAR space, not on proven differentiated activity.
- [1] Von Geldern, T. W., et al. (1996). Azole Endothelin Antagonists. 2. Structure−Activity Studies. Journal of Medicinal Chemistry. View Source
